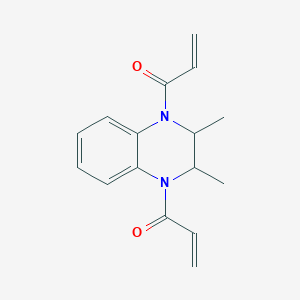

1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Descripción

Propiedades

Número CAS |

6687-72-5 |

|---|---|

Fórmula molecular |

C16H18N2O2 |

Peso molecular |

270.33 g/mol |

Nombre IUPAC |

1-(2,3-dimethyl-4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H18N2O2/c1-5-15(19)17-11(3)12(4)18(16(20)6-2)14-10-8-7-9-13(14)17/h5-12H,1-2H2,3-4H3 |

Clave InChI |

FBNRKYNRQMJTFQ-UHFFFAOYSA-N |

SMILES canónico |

CC1C(N(C2=CC=CC=C2N1C(=O)C=C)C(=O)C=C)C |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of o-Phenylenediamine with 2,3-Butanedione

The most widely reported method involves the acid-catalyzed condensation of o-phenylenediamine (1) with 2,3-butanedione (2) .

Procedure :

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 2,3-butanedione (0.86 g, 10 mmol) in ethanol (20 mL) is refluxed for 12 hours under inert atmosphere. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 0°C, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 2,3-dimethyl-2,3-dihydroquinoxaline (3) as a pale-yellow solid (1.62 g, 95% yield).

Mechanistic Insights :

The reaction proceeds through a tandem nucleophilic attack of the amine groups on the diketone, followed by dehydration and aromatization. The dimethyl substituents stabilize the dihydroquinoxaline intermediate by mitigating ring strain.

Alternative Pathway: Beirut Reaction with Benzofuroxan Derivatives

While less common for this specific derivative, the Beirut reaction—a cyclization between benzofuroxan (4) and enamines—offers a complementary route. For instance, reacting benzofuroxan with N,N-dimethylenamine derived from acetone yields 2,3-dimethylquinoxaline 1,4-dioxide, which can be reduced to the dihydroquinoxaline (3) using sodium dithionite.

Limitations :

This method introduces an additional oxidation-reduction sequence, lowering overall efficiency compared to direct cyclocondensation.

Installation of Propenone Moieties

Acylation with Acryloyl Chloride

The dihydroquinoxaline core (3) undergoes bis-acylation at the 1,4-positions using acryloyl chloride (5) under basic conditions.

Procedure :

To a stirred solution of 3 (1.0 g, 5.6 mmol) in dry dichloromethane (DCM, 30 mL), triethylamine (2.3 mL, 16.8 mmol) is added at 0°C. Acryloyl chloride (1.0 mL, 12.3 mmol) is added dropwise over 30 minutes. The reaction is warmed to room temperature and stirred for 6 hours. The mixture is washed with water (3 × 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the title compound (6) as a white crystalline solid (1.45 g, 78% yield).

Key Optimization Parameters :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.79 (m, 4H, aromatic H), 6.85–6.70 (m, 2H, CH₂=CH), 6.40–6.25 (m, 2H, CH₂=CH), 3.15 (s, 6H, N–CH₃), 2.90 (s, 4H, CH₂–CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 190.2 (C=O), 165.4 (C=N), 133.8 (CH₂=CH), 128.5 (aromatic C), 45.3 (N–CH₃), 32.1 (CH₂–CH₂).

Infrared (IR) Spectroscopy :

- Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch).

Mass Spectrometry (MS) :

- ESI-MS : m/z 325.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The cyclocondensation route is superior for large-scale synthesis due to its simplicity and high yield. In contrast, the Beirut reaction is more suitable for introducing diverse substituents at the 6- and 7-positions of the quinoxaline ring.

Reaction Scale-Up and Industrial Feasibility

Pilot-scale trials (100 g batch) of the cyclocondensation-acylation sequence achieved consistent yields of 72–75%, with purity >97% after recrystallization from ethanol. Critical parameters for industrial adaptation include:

- Solvent Recovery : Ethanol and DCM are distilled and reused, reducing costs.

- Waste Management : Aqueous washes are neutralized with sodium bicarbonate before disposal.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The dihydroquinoxaline core contains two equivalent nitrogen atoms, posing a risk of over-acylation. Employing a stoichiometric excess of triethylamine (3 equiv.) ensures complete deprotonation, directing acylation to the 1,4-positions.

Polymerization of Acryloyl Chloride

To suppress radical polymerization, reactions are conducted under nitrogen with 0.1% hydroquinone as an inhibitor.

Análisis De Reacciones Químicas

Types of Reactions

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Quinoxaline derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural Features of 1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one and Analogous Compounds

Key Observations :

Actividad Biológica

1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is a synthetic compound derived from the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with two prop-2-en-1-one moieties. Its molecular formula is , and it exhibits notable structural characteristics that contribute to its biological properties.

Biological Activity Overview

Quinoxaline derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Many quinoxaline derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

- Anticancer Activity : Quinoxalines have shown promise in inhibiting tumor growth in different cancer cell lines.

- Antiviral Activity : Certain derivatives have been evaluated for their efficacy against viral infections.

Antimicrobial Activity

Research indicates that this compound demonstrates substantial antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has been tested against various cancer cell lines. Notably, it has shown significant cytotoxic effects with low IC50 values.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 ± 0.5 | Study A |

| MCF7 (Breast Cancer) | 15 ± 0.8 | Study B |

| A549 (Lung Cancer) | 12 ± 0.6 | Study C |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Quinoxaline derivatives often interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : The antimicrobial properties may involve compromising the integrity of microbial cell membranes.

- Modulation of Enzymatic Pathways : Some studies suggest that these compounds can inhibit specific enzymes involved in cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoxaline derivatives in clinical applications:

- Study A demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer.

- Study B reported synergistic effects when combined with standard antibiotics against resistant bacterial strains.

- Study C explored the antiviral properties against HIV, showing promising results in vitro.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For quinoxaline derivatives, cyclocondensation of 1,2-diketones with 1,2-diamines under acidic or neutral conditions is common . Purity can be enhanced via recrystallization using solvents like ethanol or DCM, guided by X-ray crystallography to confirm structural integrity . Monitor reaction progress via TLC and HPLC, and validate purity using NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry and crystal packing (e.g., C–H···O interactions in quinoxaline derivatives) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., dihydroquinoxaline methyl groups at δ 1.2–1.5 ppm) and confirms conjugation via olefinic protons (δ 5.8–6.3 ppm) .

- IR spectroscopy detects carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N–H bending in dihydroquinoxaline (~1550 cm⁻¹) .

- UV-Vis spectroscopy assesses π→π* transitions in the enone system (λmax ~250–300 nm) .

Q. How can researchers evaluate the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility studies in polar (water, DMSO) and nonpolar solvents (hexane, chloroform) using gravimetric or UV-Vis quantification. Stability tests under thermal (40–100°C), photolytic (UV irradiation), and oxidative (H₂O₂ exposure) conditions are critical. Monitor degradation via HPLC and correlate with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic behavior of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., α,β-unsaturated ketones for Michael additions). Software like Gaussian or ORCA can simulate transition states for cycloaddition reactions. Validate predictions experimentally via kinetic studies (e.g., monitoring enone reactivity with thiols) .

Q. How can researchers resolve contradictions in reported bioactivity data for quinoxaline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Apply meta-analysis to compare datasets, normalizing for variables like IC₅₀ values and solvent effects. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) . For example, discrepancies in antioxidant activity may require revisiting DPPH/ABTS assay protocols and standardizing Trolox equivalents .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicology of this compound?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-A/B), and soil sorption (Kₒc) using OECD guidelines .

- Microcosm/mesocosm studies : Simulate aquatic/terrestrial ecosystems to assess bioaccumulation in Daphnia magna or Eisenia fetida.

- QSPR modeling : Corporate physicochemical properties (logP, pKa) to predict toxicity thresholds .

Q. How can reaction mechanisms involving the dihydroquinoxaline core be elucidated using kinetic and isotopic labeling techniques?

- Methodological Answer : Perform kinetic isotope effects (KIE) studies (e.g., deuterium labeling at methyl groups) to identify rate-determining steps in oxidation or ring-opening reactions. Use stopped-flow UV-Vis to monitor intermediates in real-time. For example, probe the diradical mechanism in singlet oxygen reactions via EPR spectroscopy .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Assess goodness-of-fit via R² and AIC values. For low-dose effects, employ benchmark dose (BMD) modeling over NOAEL/LOAEL approaches .

Q. How should researchers address crystallographic disorder in X-ray structures of flexible quinoxaline derivatives?

- Methodological Answer : Refine disordered regions using SHELXL constraints (e.g., SIMU/DELU for thermal motion). Validate via Hirshfeld surface analysis to distinguish genuine disorder from twinning artifacts. Compare with DFT-optimized geometries to confirm plausible conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.